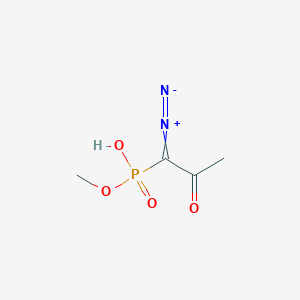
2-Cyclobutylaminoisonicotinic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of esters like CBAM can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
Esters, including CBAM, contain a carbonyl group with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond. In an ester, the second oxygen atom bonds to another carbon atom .
Chemical Reactions Analysis
Esters like CBAM can undergo a variety of chemical reactions. One common reaction is transesterification, which involves the exchange of the alkoxy group of an ester by another alcohol . This reaction is often used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .
Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . Because ester molecules can engage in hydrogen bonding with water molecules, esters of low molar mass, like CBAM, are somewhat soluble in water .
Scientific Research Applications
Molecular Structure Studies
- Molecular Structure and Characterization : A study by Acar et al. (2017) synthesized and characterized a molecule similar to 2-Cyclobutylaminoisonicotinic acid methyl ester, focusing on its molecular structure through spectroscopy and X-ray diffraction. This research contributes to understanding the molecular configuration and electronic properties of similar compounds (Acar et al., 2017).
Radiopharmaceutical Applications
- Differential Diagnosis in Medicine : The synthesis of 2−[11C]cyano-isonicotinic acid hydrazide, related to 2-Cyclobutylaminoisonicotinic acid methyl ester, was performed for use in radiopharmaceuticals. This compound can be used for the differential diagnosis of tuberculoma, demonstrating its potential in medical imaging and diagnosis (Somawardhana et al., 1991).
Polymer Science
- Vinyl Polymerization : Research by Ayrey and Haynes (1973) involved the study of polymerizations of esters like 2-Cyclobutylaminoisonicotinic acid methyl ester. This type of research is vital in understanding how these esters behave in polymer science, especially in terms of rates and efficiencies of initiation and termination (Ayrey & Haynes, 1973).
Chromatography and Separation Science
- Enantiomer Separation : A study by König and Gehrcke (1993) focused on the enantiomer separation of methyl esters using modified cyclodextrins, which is relevant to the separation of complex compounds like 2-Cyclobutylaminoisonicotinic acid methyl ester. This research has implications for analytical chemistry and pharmaceuticals (König & Gehrcke, 1993).
Organic Synthesis
- Organic Synthesis and Stereochemistry : Studies like those by Barbier et al. (1995) on ester-type antimuscarinic drugs, which share structural similarities with 2-Cyclobutylaminoisonicotinic acid methyl ester, help in understanding the stereochemical aspects and synthesis pathways of these compounds (Barbier et al., 1995).
Fragmentation Studies
- Molecular Fragmentation : Research on the fragmentation of methyl esters, similar to 2-Cyclobutylaminoisonicotinic acid methyl ester, was conducted by Weinstein et al. (1974). Such studies are important for understanding the chemical behavior and stability of these compounds (Weinstein et al., 1974).
Medicinal Chemistry
- Biological Activities of Derivatives : Ghasemi Pirbalouti et al. (2014) reviewed the synthesis, usage, and biological activities of jasmonic acid and its derivatives, which are structurally related to 2-Cyclobutylaminoisonicotinic acid methyl ester. This provides insight into the potential medicinal applications of similar compounds (Ghasemi Pirbalouti et al., 2014).
Acrylic Monomers Toxicity
- Toxicity Studies : Autian (1975) discussed the toxicity of acrylic esters, which can provide a framework for understanding the safety and health implications of compounds like 2-Cyclobutylaminoisonicotinic acid methyl ester in industrial and consumer products (Autian, 1975).
Mechanism of Action
Target of Action
It is known that similar compounds, such as isoniazid, have been used in the treatment of tuberculosis, suggesting potential anti-mycobacterial activity .
Mode of Action
It is known that isoniazid, a related compound, is a prodrug that must be activated by bacterial catalase . The activated form of isoniazid interferes with the synthesis of mycolic acid, a key component of the mycobacterial cell wall
Biochemical Pathways
Based on the potential anti-mycobacterial activity, it can be inferred that the compound may interfere with the synthesis of mycolic acid, disrupting the integrity of the mycobacterial cell wall .
Pharmacokinetics
It is known that the compound has a boiling point of 4859±300 C at 760 mmHg , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Based on the potential anti-mycobacterial activity, it can be inferred that the compound may lead to the disruption of the mycobacterial cell wall, potentially leading to cell death .
Action Environment
It is known that the compound should be stored at 4c and protected from light , suggesting that temperature and light exposure may influence its stability and efficacy.
properties
IUPAC Name |
methyl 2-(cyclobutylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-5-6-12-10(7-8)13-9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUGADYBAQFZLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylamino-isonicotinic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)

![2-Chloro-3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1434706.png)



![4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B1434712.png)


